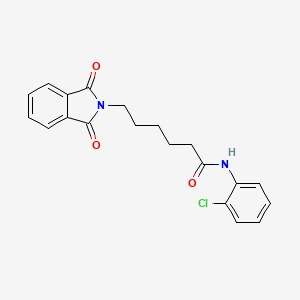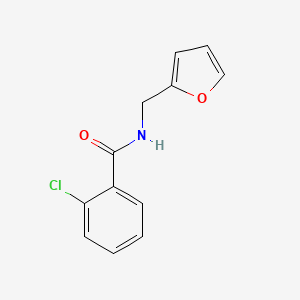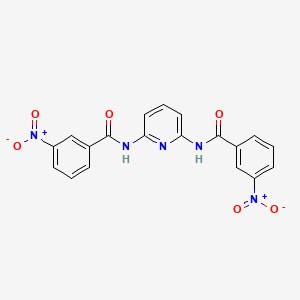![molecular formula C19H18ClN3O2 B11696447 (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group and a 4-(dimethylamino)benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the pyrazolidine ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups depending on the reagents used.
科学的研究の応用
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
特性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[[4-(dimethylamino)phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-7-15(11-17(12)20)23-19(25)16(18(24)21-23)10-13-5-8-14(9-6-13)22(2)3/h4-11H,1-3H3,(H,21,24)/b16-10- |
InChIキー |
BVRQVFJJPMFOLC-YBEGLDIGSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11696400.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B11696408.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)

![3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11696441.png)
